molecular formula C15H19BrClNO3S B2731954 (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448026-95-6

(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2731954
CAS No.: 1448026-95-6
M. Wt: 408.74
InChI Key: CUDWJOFLYICIQZ-UHFFFAOYSA-N
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Description

The compound (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring a 5-bromo-2-chlorophenyl aromatic ring linked to a pyrrolidine moiety modified at the 3-position with a tert-butylsulfonyl group. The tert-butylsulfonyl group is known to enhance metabolic stability and modulate solubility in pharmaceutical candidates, while the bromo and chloro substituents may influence electronic properties and binding interactions .

Structural characterization likely employs techniques such as NMR (as in ) and X-ray crystallography (supported by SHELX programs, ).

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO3S/c1-15(2,3)22(20,21)11-6-7-18(9-11)14(19)12-8-10(16)4-5-13(12)17/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDWJOFLYICIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.

    Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring.

    Sulfonylation: Introduction of the tert-butylsulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl ring.

    Reduction: Reduction reactions could target the sulfonyl group or the halogenated phenyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for (5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Structural Variations

The target compound’s structural analogs differ in two key regions:

Aromatic Ring Substituents : Halogenation patterns (Br, Cl, F) and methyl groups.

Pyrrolidine Modifications : Substituents like thiophen-2-yl or sulfonyl groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Phenyl Substituents Pyrrolidine Substituent Molecular Weight (g/mol) Key Properties/Applications
(5-Bromo-2-chlorophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone 5-Bromo-2-chloro 3-(tert-butylsulfonyl) ~391.5 (calculated) High metabolic stability; potential kinase inhibition
(5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone () 5-Bromo-2-chloro 3-(thiophen-2-yl) ~366.8 (estimated) Increased lipophilicity; possible π-π stacking in organic electronics
(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone () 5-Bromo-2-fluoro-3-methyl None 286.14 Simplified structure; higher aqueous solubility

Key Findings and Implications

  • Solubility and Lipophilicity : The bulky tert-butylsulfonyl group may reduce solubility compared to the thiophene derivative, which benefits from aromatic interactions. The fluoromethyl analog () lacks steric hindrance, favoring solubility .
  • Biological Activity : Sulfonyl groups are common in protease inhibitors (e.g., HIV-1 protease), suggesting the target compound could target similar enzymes. Thiophene derivatives often exhibit kinase inhibition or optoelectronic applications .

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